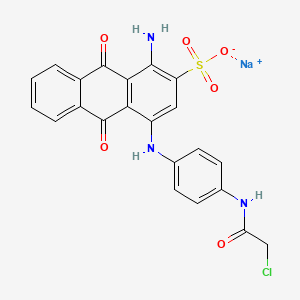

Sodium 1-amino-4-(4-(2-chloroacetamido)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphate

Description

Properties

CAS No. |

24448-60-0 |

|---|---|

Molecular Formula |

C22H15ClN3NaO6S |

Molecular Weight |

507.9 g/mol |

IUPAC Name |

sodium;1-amino-4-[4-[(2-chloroacetyl)amino]anilino]-9,10-dioxoanthracene-2-sulfonate |

InChI |

InChI=1S/C22H16ClN3O6S.Na/c23-10-17(27)26-12-7-5-11(6-8-12)25-15-9-16(33(30,31)32)20(24)19-18(15)21(28)13-3-1-2-4-14(13)22(19)29;/h1-9,25H,10,24H2,(H,26,27)(H,30,31,32);/q;+1/p-1 |

InChI Key |

IMCFOGGSTQCWBU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)NC(=O)CCl)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

- The core anthraquinone sulfonate structure is typically prepared by sulfonation of 1-amino-4-(4-anilino)anthraquinone derivatives.

- The anthraquinone nucleus is functionalized at the 1 and 4 positions with amino and anilino groups, respectively.

Introduction of the Chloroacetamido Group

- The 4-anilino substituent is further modified by acylation with chloroacetyl chloride to introduce the 2-chloroacetamido moiety.

- This reaction is performed under controlled conditions to avoid over-acylation or side reactions.

Sulfonation and Salt Formation

- Sulfonation at the 2-position of the anthraquinone ring is achieved using sulfuric acid or chlorosulfonic acid under carefully controlled temperature to yield the sulfonic acid derivative.

- Neutralization with sodium hydroxide or sodium carbonate converts the sulfonic acid to the monosodium salt form.

Purification

- The crude product is purified by recrystallization from aqueous or mixed solvents to achieve high purity.

- Chromatographic techniques may be employed to remove minor impurities.

Representative Reaction Scheme

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Sulfonation | Sulfuric acid or chlorosulfonic acid, 0-50 °C | Introduction of sulfonic acid group |

| 2. Amination | Reaction with aniline derivatives | Formation of 1-amino-4-anilino anthraquinone |

| 3. Acylation | Chloroacetyl chloride, base (e.g., pyridine), 0-25 °C | Formation of 2-chloroacetamido group |

| 4. Neutralization | Sodium hydroxide or sodium carbonate | Formation of monosodium salt |

| 5. Purification | Recrystallization or chromatography | Pure sodium 1-amino-4-(4-(2-chloroacetamido)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphate |

Analytical Data and Research Results

Yield and Purity

- Typical overall yields for the multi-step synthesis range from 60% to 75%, depending on reaction scale and conditions.

- Purity is commonly assessed by HPLC and found to be above 98% after purification.

Spectroscopic Characterization

| Technique | Observations |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Characteristic signals corresponding to anthraquinone protons, amide NH, and aromatic protons confirm structure. |

| Infrared Spectroscopy (IR) | Bands at ~1660 cm⁻¹ (amide C=O), 3300 cm⁻¹ (NH stretch), and 1200-1300 cm⁻¹ (sulfonate S=O) observed. |

| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight 523.88 g/mol. |

| Elemental Analysis | Matches calculated values for C, H, N, S, Cl, and Na content, confirming composition. |

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Sulfonation agent | Sulfuric acid or chlorosulfonic acid | Temperature control critical |

| Acylation reagent | Chloroacetyl chloride | Use of base to scavenge HCl byproduct |

| Neutralization agent | Sodium hydroxide or sodium carbonate | pH adjustment to ~7-8 |

| Solvent | Water, pyridine, or organic solvents | Choice affects reaction rate and purity |

| Purification method | Recrystallization, chromatography | Ensures >98% purity |

| Reaction time | Several hours to overnight | Depends on scale and reagent quality |

Chemical Reactions Analysis

Types of Reactions

Sodium 1-amino-4-[4-(2-chloroacetamido)anilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

Scientific Research Applications

Sodium 1-amino-4-[4-(2-chloroacetamido)anilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfate has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a tool for studying cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of Sodium 1-amino-4-[4-(2-chloroacetamido)anilino]-9,10-dihydro-9,10-dioxoanthracene-2-sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Functional Group Analysis

The target compound differs from analogues primarily in the substituents on the anilino group and anthraquinone core. Key comparisons include:

(a) Sodium 1-amino-4-[(2-methoxyphenyl)amino]-9,10-dioxoanthracene-2-sulfonate

- Structure: Replaces the 2-chloroacetamido group with a 2-methoxy-phenylamino substituent.

- Impact : The methoxy group is electron-donating, reducing electrophilicity compared to the chloroacetamido group. This decreases reactivity in alkylation reactions but enhances stability in aqueous environments .

- Applications : Primarily used in textile dyes due to its moderate solubility and resistance to photodegradation .

(b) Sodium 1-amino-4-[(2,6-diethyl-4-methylphenyl)amino]-9,10-dioxoanthracene-2-sulfonate

- Structure : Features bulky 2,6-diethyl-4-methylphenyl substituents.

- Impact : Increased lipophilicity (logP ≈ 4.93) compared to the target compound, reducing water solubility but enhancing binding to hydrophobic substrates.

- Applications : Utilized in niche industrial dyes and as a fluorescent probe in membrane studies .

(c) Sodium 1-amino-4-p-toluidino-9,10-dioxoanthracene-2-sulphonate

- Structure: Substitutes the chloroacetamido group with a methyl group (p-toluidino).

- Impact : The methyl group provides mild electron-donating effects, resulting in lower chemical reactivity but improved thermal stability.

- Applications : Common in hair dyes and cosmetics due to low toxicity and stable coloration .

(d) Disodium 1-amino-4-[3-(4,6-dichlorotriazinyl)anilino]-9,10-dioxoanthracene-2-sulphonate

Physicochemical Properties and Performance

*Estimated based on related compounds in .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Sodium 1-amino-4-(4-(2-chloroacetamido)anilino)-9,10-dihydro-9,10-dioxoanthracene-2-sulphate with high purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

- Anthraquinone core functionalization : Introduce amino and sulfonate groups via nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .

- Chloroacetamido-aniline coupling : React the anthraquinone intermediate with 4-(2-chloroacetamido)aniline using coupling agents like EDC/HOBt in anhydrous DMF .

- Purification : Use column chromatography (silica gel, eluent: methanol/chloroform gradient) followed by recrystallization from ethanol-water mixtures to achieve >95% purity .

- Critical Parameters : Monitor reaction progress via TLC/HPLC. Impurities often arise from incomplete substitution or hydrolysis of the chloroacetamido group; adjust stoichiometry and reaction time accordingly .

Q. How does the sulfonate group influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer :

- Solubility : The sulfonate group enhances hydrophilicity, enabling solubility in polar solvents (e.g., water, DMSO). For buffer preparation, dissolve in PBS (pH 7.4) at concentrations ≤10 mM to avoid precipitation .

- Stability : Conduct stability assays via UV-Vis spectroscopy (λ = 300–500 nm). The compound is stable for 24 hours at 4°C but degrades under strong acidic/basic conditions (pH <3 or >10) due to sulfonate group hydrolysis .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, sulfonate at δ 3.1–3.3 ppm) .

- FT-IR : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹, S=O at ~1040 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~600–650 g/mol) and detect impurities .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity to biomolecular targets (e.g., proteins)?

- Methodological Answer :

- Fluorescence Quenching Assays : Use a fluorescence plate reader (excitation/emission: 350/450 nm) to measure changes in intrinsic protein fluorescence upon compound addition. Calculate binding constants (Kd) via Stern-Volmer plots .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and monitor real-time binding kinetics (ka/kd). Optimal compound concentrations: 0.1–100 μM in running buffer .

- Data Interpretation : Address contradictions (e.g., non-linear Scatchard plots) by testing for cooperative binding or multiple binding sites .

Q. What computational strategies are effective for studying ligand-receptor interactions involving this compound?

- Methodological Answer :

- Homology Modeling : Build a receptor model (e.g., P2Y4) using SWISS-MODEL or MODELLER if no crystal structure exists .

- Molecular Docking : Use AutoDock Vina to predict binding poses. Key parameters: Grid box centered on the orthosteric site, exhaustiveness = 20. Prioritize poses with hydrogen bonds to the chloroacetamido group and anthraquinone core .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of docked complexes. Analyze RMSD/RMSF to identify critical interaction residues .

Q. How do structural analogs with varying substituents (e.g., methyl, nitro, benzothiazole) compare in biological activity?

- Methodological Answer :

- Comparative SAR Study : Synthesize analogs (e.g., replacing chloroacetamido with methyl or nitro groups) and test in bioassays (e.g., P2Y4 receptor inhibition).

- Activity Trends : Chloroacetamido derivatives show higher potency (IC₅₀ = 233 nM) due to enhanced electrophilicity, whereas methyl groups reduce activity (IC₅₀ >1 μM) .

- Data Analysis : Use ANOVA to confirm significance (p <0.05) and plot dose-response curves in GraphPad Prism .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assay Conditions : Ensure consistent cell lines (e.g., 1321N1 astrocytoma cells for P2Y4), UTP concentrations (e.g., 10 μM), and incubation times (30 min) .

- Control for Batch Variability : Use a reference compound (e.g., PSB-16133) in each experiment. Recalculate IC₅₀ using nonlinear regression with Hill slope adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.